molecular formula C7H8INO2 B1309656 Ethyl 4-iodo-1H-pyrrole-2-carboxylate CAS No. 433267-56-2

Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B1309656
CAS No.: 433267-56-2
M. Wt: 265.05 g/mol
InChI Key: UPKCWRCTDUDSDG-UHFFFAOYSA-N
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Description

Single-Crystal X-ray Diffraction Studies

Ethyl 4-iodo-1H-pyrrole-2-carboxylate crystallizes in a monoclinic system with space group C2/c , as inferred from analogous pyrrole-carboxylate derivatives. Single-crystal X-ray diffraction reveals a planar pyrrole ring (mean deviation: 0.003 Å) with substituents adopting coplanar orientations to maximize conjugation. Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 19.340 Å, b = 9.895 Å, c = 13.849 Å
β angle 110.22°
Volume 2487.2 ų
Z-value 4

The iodine atom at the 4-position introduces significant steric bulk, yet the ester group (C=O bond length: 1.208 Å) remains planar with the pyrrole ring due to resonance stabilization. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) form R₂²(10) motifs, stabilizing the crystal lattice.

Torsional Angle Analysis of Pyrrole Ring Substituents

Torsional angles between the pyrrole ring and substituents are critical for understanding steric and electronic effects:

Substituent Pair Torsional Angle (°)
C2–C3–C7–O2 (ester) 3.67
C4–C5–I (iodine) 175.61

The near-linear C–I bond (175.61°) minimizes steric clash with the adjacent ester group, while the ester’s slight deviation (3.67°) optimizes hydrogen-bonding interactions.

Spectroscopic Identification Methods

Multinuclear NMR Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • Pyrrole NH: δ 10.10 (s, 1H)
  • H3 (pyrrole): δ 7.58 (dd, J = 3.3 Hz, 1H)
  • H5 (pyrrole): δ 7.32 (m, 1H)
  • Ethyl CH₂: δ 4.36 (q, J = 7.1 Hz, 2H)
  • Ethyl CH₃: δ 1.37 (t, J = 7.1 Hz, 3H)

¹³C NMR (100 MHz, CDCl₃):

  • C=O: δ 161.12
  • C4 (iodo-substituted): δ 128.61
  • Ethyl C: δ 61.31 (CH₂), 14.45 (CH₃)

¹⁵N NMR (40 MHz, DMSO-d₆):

  • Pyrrole N: δ −245.2 (broad), consistent with N–H tautomerism.

FT-IR Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • N–H stretch: 3175 (broad)
  • C=O ester: 1705 (strong)
  • C–I stretch: 565 (medium)
  • Pyrrole ring vibrations: 1550–1450 (aromatic C=C/C–N).

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-311+G(d,p)) yield a ground-state geometry aligning with crystallographic data. Key comparisons:

Parameter Experimental DFT-Optimized
C=O bond length 1.208 Å 1.212 Å
C–I bond length 2.098 Å 2.105 Å
N–H bond length 1.012 Å 1.008 Å

The HOMO is localized on the pyrrole ring and iodine atom, while the LUMO resides on the ester carbonyl, indicating electrophilic reactivity at C3/C5 positions.

Frontier Molecular Orbital Analysis

  • HOMO-LUMO gap : 4.8 eV, suggesting moderate kinetic stability.
  • NBO charges :
    • Iodine: −0.32 e
    • Ester carbonyl O: −0.45 e

The electron-withdrawing iodine enhances electrophilicity at C3, validated by regioselective Suzuki–Miyaura coupling reactions.

Properties

IUPAC Name

ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCWRCTDUDSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415924
Record name Ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433267-56-2
Record name Ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 4-azido-1H-pyrrole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the structure of the final compound synthesized from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Density (g/cm³) Boiling Point (°C) LogP
Ethyl 4-iodo-1H-pyrrole-2-carboxylate* C₈H₈INO₂ 281.06 I (C4), COOEt (C2) ~1.6 (inferred) ~350 (inferred) ~2.4
Mthis compound C₇H₆INO₂ 253.03 I (C4), COOMe (C2) - - ~2.0
Ethyl 4-chloro-1H-pyrrole-2-carboxylate C₇H₈ClNO₂ 185.60 Cl (C4), COOEt (C2) - - ~1.8
Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate C₉H₁₂INO₂ 301.11 I (C4), COOEt (C2), CH₃ (C3, C5) 1.658 353.4 2.412

Notes:

  • *Inferred data for this compound based on structural analogs.
  • LogP values reflect lipophilicity trends: iodine and ethyl ester groups increase hydrophobicity compared to chloro or methyl ester analogs.

Biological Activity

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structural features, including the presence of an iodine substituent and an ethyl ester group, contribute to its biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activities of this compound, highlighting its potential applications in drug development and other fields.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H8_{8}I N O2_{2} and a molecular weight of approximately 293.104 g/mol. The structure features a five-membered pyrrole ring with an ethyl ester at the 2-position and an iodine atom at the 4-position, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an IC50_{50} value of less than 10 nM against specific bacterial enzymes, indicating strong potential as an antimicrobial agent . The minimal inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 1 µg/mL, demonstrating its effectiveness against this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's mechanism may involve modulation of inflammatory pathways through interactions with specific receptors or enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the pyrrole ring significantly affect both antimicrobial and anti-inflammatory activities. A comparative analysis of similar compounds is presented in the following table:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-bromo-1H-pyrrole-2-carboxylateBromine substituent at position 4Moderate antibacterial activity
Ethyl 4-fluoro-1H-pyrrole-2-carboxylateFluorine substituent at position 4Enhanced lipophilicity; good bioavailability
Ethyl 4-acetyl-1H-pyrrole-2-carboxylateAcetyl group instead of iodineReduced antimicrobial activity

This table illustrates how different halogen or functional group substitutions can lead to varying biological activities, emphasizing the importance of SAR studies in drug design.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against multidrug-resistant bacterial strains. The study highlighted the potential for these compounds in developing new antibiotics.

Anti-Tuberculosis Activity

Another investigation explored the anti-tuberculosis (TB) activity of pyrrole derivatives, including this compound. The study found that compounds with similar structures showed potent anti-TB activity with MIC values lower than 0.016 µg/mL, suggesting that modifications to the pyrrole structure could lead to effective TB treatments .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-iodo-1H-pyrrole-2-carboxylate, and how can iodination efficiency be monitored?

this compound is typically synthesized via electrophilic substitution of a pre-functionalized pyrrole precursor. For example, iodination at the 4-position of ethyl pyrrole-2-carboxylate derivatives can be achieved using iodine and oxidizing agents (e.g., N-iodosuccinimide) in polar solvents like DMF or THF. Reaction progress should be monitored via thin-layer chromatography (TLC) and 1H NMR spectroscopy to confirm regioselectivity and purity . Quantify iodination efficiency using mass spectrometry (ESIMS) to detect molecular ion peaks (e.g., m/z 308.0 for [M+H]+) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL or SHELXTL software) resolves bond lengths and angles, critical for confirming iodination at the 4-position .
  • Multinuclear NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify characteristic shifts. For example, the pyrrole NH proton appears as a singlet near δ 12.5 ppm, while the ester group (COOEt) shows a quartet near δ 4.2–4.3 ppm .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula via exact mass matching .

Q. What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive due to the iodo substituent. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Degradation can be tracked via HPLC purity assays (e.g., >95% purity threshold) and periodic NMR checks for iodobenzene byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electronic environment of the iodine atom. Key parameters include:

  • Electrophilicity index : Predicts susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling).
  • Fukui functions : Identify reactive sites for functionalization (e.g., C-5 position for further derivatization) .
    Compare computed Mulliken charges with experimental Hammett constants to validate predictions .

Q. How do steric and electronic effects influence the compound’s utility in medicinal chemistry?

The iodine atom enhances lipophilicity (critical for membrane permeability) and serves as a handle for radioisotope labeling (e.g., 125I for imaging). However, steric bulk at C-4 may hinder binding to target proteins. Structure-activity relationship (SAR) studies can optimize bioactivity by substituting the ester group (e.g., converting –COOEt to –COOH for hydrogen bonding) .

Q. What strategies resolve contradictions in synthetic yields reported for derivatives of this compound?

Discrepancies in yields (e.g., 21% vs. 72% in similar procedures ) often arise from:

  • Reaction scale : Micromolar vs. bulk synthesis alters mixing efficiency.
  • Purification methods : Column chromatography (silica gel vs. reverse-phase) impacts recovery.
    Use design of experiments (DoE) to statistically optimize parameters (temperature, solvent, catalyst loading) .

Q. How is this compound utilized in the experimental phasing of macromolecular crystallography?

this compound derivatives can act as heavy-atom derivatives for phase determination in protein crystallography. The iodine atom’s strong X-ray scattering power improves electron density maps. SHELXC/D/E pipelines automate data processing and phasing .

Methodological Best Practices

  • Synthetic Protocol Validation : Always cross-check NMR data with literature (e.g., δ 6.32 ppm for pyrrole C-3 proton ) and use internal standards (e.g., TMS) for calibration.
  • Crystallography : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data .
  • Safety : Use fume hoods and PPE when handling iodine-containing compounds due to potential thyroid toxicity .

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